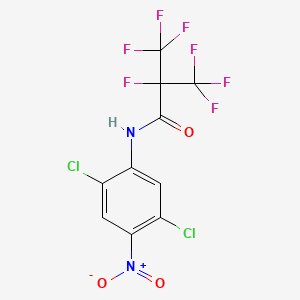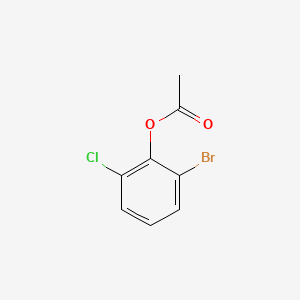
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the desired dihydropyran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the cyclization process.
化学反应分析
Types of Reactions
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the dihydropyran ring to a single bond, forming tetrahydropyran derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted dihydropyran derivatives.
科学研究应用
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler dihydropyran compound with similar structural features.
3,6-Dihydro-2H-pyran: Another isomer of dihydropyran with a different arrangement of double bonds.
2-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted dihydropyran.
Uniqueness
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
111602-13-2 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H18O2/c1-3-15-14-10-13(9-11(2)16-14)12-7-5-4-6-8-12/h4-9,13-14H,3,10H2,1-2H3 |
InChI 键 |
DKDLEWDOLBYOBH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(C=C(O1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
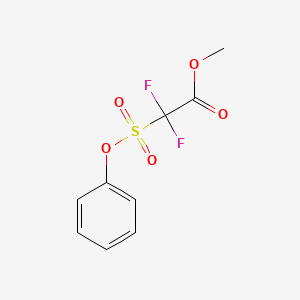
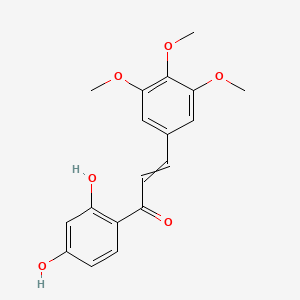
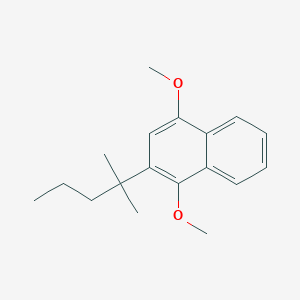

![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
